N-(3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide N-(3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide
Brand Name: Vulcanchem
CAS No.: 929840-98-2
VCID: VC0370542
InChI: InChI=1S/C17H16ClN3O2/c1-2-3-6-15(22)20-11-7-8-12(13(18)10-11)17-21-16-14(23-17)5-4-9-19-16/h4-5,7-10H,2-3,6H2,1H3,(H,20,22)
SMILES: CCCCC(=O)NC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC=N3)Cl
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8g/mol

N-(3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide

CAS No.: 929840-98-2

Main Products

VCID: VC0370542

Molecular Formula: C17H16ClN3O2

Molecular Weight: 329.8g/mol

N-(3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide - 929840-98-2

CAS No. 929840-98-2
Product Name N-(3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide
Molecular Formula C17H16ClN3O2
Molecular Weight 329.8g/mol
IUPAC Name N-[3-chloro-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pentanamide
Standard InChI InChI=1S/C17H16ClN3O2/c1-2-3-6-15(22)20-11-7-8-12(13(18)10-11)17-21-16-14(23-17)5-4-9-19-16/h4-5,7-10H,2-3,6H2,1H3,(H,20,22)
Standard InChIKey GLFVUTPIIITVJZ-UHFFFAOYSA-N
SMILES CCCCC(=O)NC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC=N3)Cl
Canonical SMILES CCCCC(=O)NC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC=N3)Cl
PubChem Compound 17219377
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator